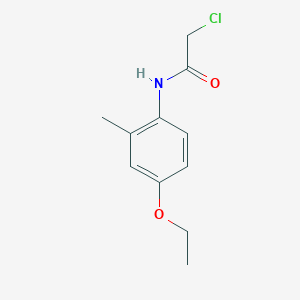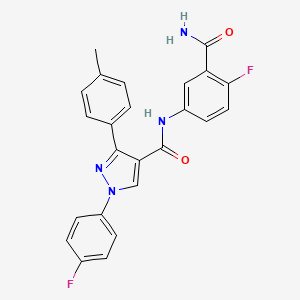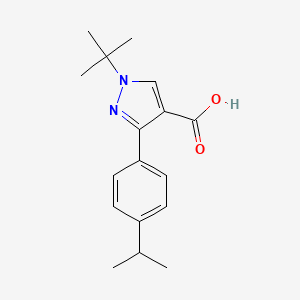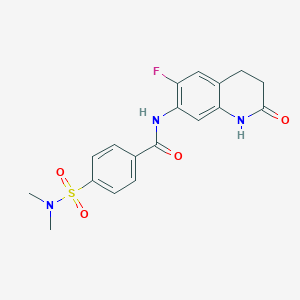![molecular formula C10H20N2O2 B7498724 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B7498724.png)
1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone, also known as HMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMP is a piperazine derivative that has been synthesized in recent years and has shown promising results in various studies.
作用機序
The exact mechanism of action of 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as serotonin and dopamine. 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone has also been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of various inflammatory disorders. 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone has also been shown to increase the levels of anti-inflammatory cytokines, such as IL-10. In addition, 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the main advantages of 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone is its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone has also been studied for its potential use in the treatment of anxiety and depression. However, one of the limitations of 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the study of 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone. One area of research could be the development of more efficient synthesis methods for 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone. Another area of research could be the investigation of the potential therapeutic applications of 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone in the treatment of other disorders, such as neurodegenerative diseases. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone and its effects on different neurotransmitter systems.
合成法
The synthesis of 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone involves the reaction of 1-(4-bromobutyl)piperazine with 2-hydroxy-2-methylpropanal in the presence of a catalyst. The reaction yields 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone as a white solid with a melting point of 131-133°C.
科学的研究の応用
1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone has also been studied for its potential use in the treatment of anxiety and depression.
特性
IUPAC Name |
1-[4-(2-hydroxy-2-methylpropyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(13)12-6-4-11(5-7-12)8-10(2,3)14/h14H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNFUMSZCCGWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-N-[6-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide](/img/structure/B7498646.png)
![2-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7498648.png)


![Ethyl 4-methyl-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B7498668.png)
![[4-(4-Fluorobenzoyl)phenyl] 2-(4-chloro-2-methylphenoxy)propanoate](/img/structure/B7498670.png)


![(2S)-4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoic acid](/img/structure/B7498700.png)
![2-(3-methyl-2-oxobenzimidazol-1-yl)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7498715.png)
![N-(2-fluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7498729.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-phenylacetamide](/img/structure/B7498732.png)
![N-[2-[[acetyl(methyl)amino]methyl]phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7498750.png)
